2-Methoxy-4-oxopent-2-enoic acid
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Overview
Description
2-Methoxy-4-oxopent-2-enoic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of pentenoic acid and is characterized by the presence of a methoxy group and a keto group on the pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-oxopent-2-enoic acid can be synthesized through several methods. One common approach involves the dehydration of 4-hydroxy-2-oxopentanoate using 2-oxopent-4-enoate hydratase . Another method includes the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-oxopent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-4-oxopent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-oxopent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its effects are mediated through the modification of biochemical pathways, including those involved in oxidation-reduction reactions and substrate binding.
Comparison with Similar Compounds
- Pentenoic acid
- 4-Hydroxy-3-pentenoic acid
- 2-Amino-5-chloro-4-pentenoic acid
- (2R)-2-Methylpent-4-enoic acid
Comparison: 2-Methoxy-4-oxopent-2-enoic acid is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
827037-18-3 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-methoxy-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(10-2)6(8)9/h3H,1-2H3,(H,8,9) |
InChI Key |
OEEKCMQEAMMJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(=O)O)OC |
Origin of Product |
United States |
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